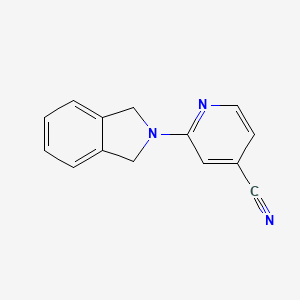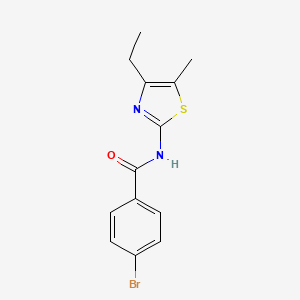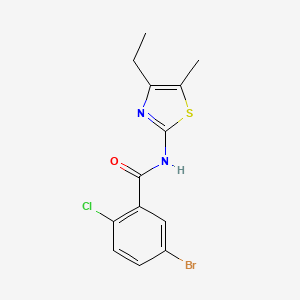![molecular formula C13H23N3O3 B7560018 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid, also known as CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors. It is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid works by inhibiting the activity of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid can increase the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects
In addition to its effects on GABA levels, 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has several advantages for lab experiments. It is a highly specific inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid. One potential area of research is the development of new derivatives of 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid that have improved solubility and bioavailability. Another area of research is the investigation of 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid's potential therapeutic applications in the treatment of addiction and other neurological disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid and its mechanisms of action in the brain.
Conclusion
In conclusion, 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid is a synthetic compound with potential therapeutic applications in the treatment of various neurological disorders. It works by inhibiting the activity of GABA aminotransferase, which can increase the levels of GABA in the brain and have a calming effect. 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid, including the development of new derivatives and investigation of its potential therapeutic applications.
Méthodes De Synthèse
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid can be synthesized through a multistep process involving the reaction of various reagents such as piperazine, cyclopropylamine, and acetic anhydride. The synthesis process has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and anxiety.
Propriétés
IUPAC Name |
2-[4-[1-(cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-9(12(17)14-11-3-4-11)15-5-7-16(8-6-15)10(2)13(18)19/h9-11H,3-8H2,1-2H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLDWBNNFGMAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCN(CC2)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)



![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)
![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)



![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)